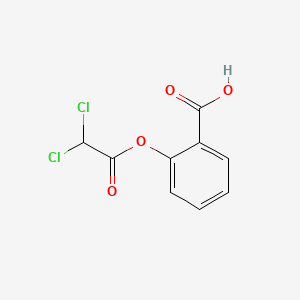
Salicylic acid, dichloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salicylic acid, dichloroacetate is a compound that combines the properties of salicylic acid and dichloroacetic acid. . Dichloroacetic acid, on the other hand, is an analogue of acetic acid where two hydrogen atoms are replaced by chlorine atoms. It is known for its potential in cancer therapy due to its ability to inhibit pyruvate dehydrogenase kinase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of salicylic acid, dichloroacetate involves the esterification of salicylic acid with dichloroacetic acid. This reaction typically requires a catalyst, such as sulfuric acid or phosphoric acid, to proceed efficiently. The reaction conditions often involve heating the mixture to promote esterification .
Industrial Production Methods
Industrial production of this compound would likely follow similar principles to those used in laboratory synthesis but on a larger scale. This would involve the use of large reactors, precise control of reaction conditions, and efficient purification methods to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Salicylic acid, dichloroacetate can undergo various chemical reactions, including:
Esterification: As mentioned, the compound itself is formed through esterification.
Hydrolysis: The ester bond can be hydrolyzed back to salicylic acid and dichloroacetic acid under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired outcome.
Common Reagents and Conditions
Catalysts: Sulfuric acid, phosphoric acid for esterification.
Hydrolysis Agents: Strong acids or bases for hydrolysis.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide for oxidation reactions.
Major Products Formed
Hydrolysis: Salicylic acid and dichloroacetic acid.
Oxidation: Depending on the conditions, various oxidized derivatives of salicylic acid and dichloroacetic acid.
Applications De Recherche Scientifique
Salicylic acid, dichloroacetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of salicylic acid, dichloroacetate involves the inhibition of pyruvate dehydrogenase kinase by the dichloroacetate component. This inhibition leads to the activation of pyruvate dehydrogenase, promoting oxidative phosphorylation over glycolysis in cancer cells. This shift in metabolism can induce apoptosis in cancer cells . The salicylic acid component may contribute additional anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetylsalicylic Acid (Aspirin): Similar in that it is also derived from salicylic acid but differs in its acetyl group instead of dichloroacetate.
Dichloroacetic Acid: Shares the dichloroacetate component but lacks the salicylic acid moiety.
Methyl Salicylate: Another ester of salicylic acid, used primarily as a flavoring agent.
Uniqueness
Salicylic acid, dichloroacetate is unique in combining the properties of both salicylic acid and dichloroacetic acid. This dual functionality allows it to potentially serve as both an anti-inflammatory agent and a metabolic modulator in cancer therapy .
Propriétés
Numéro CAS |
3545-41-3 |
|---|---|
Formule moléculaire |
C9H6Cl2O4 |
Poids moléculaire |
249.04 g/mol |
Nom IUPAC |
2-(2,2-dichloroacetyl)oxybenzoic acid |
InChI |
InChI=1S/C9H6Cl2O4/c10-7(11)9(14)15-6-4-2-1-3-5(6)8(12)13/h1-4,7H,(H,12,13) |
Clé InChI |
MQTWHLCJRJABMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)OC(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















